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molecular formula C13H9ClN2O B8580040 5-chloro-3-(1H-pyrrol-2-yl-methylene)-1,3-dihydro-indol-2-one

5-chloro-3-(1H-pyrrol-2-yl-methylene)-1,3-dihydro-indol-2-one

Cat. No. B8580040
M. Wt: 244.67 g/mol
InChI Key: SYFAEBVHHBJQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747025B1

Procedure details

A mixture of 5-chlorooxindole (6.98 g, 41.6 mmol), 3,5-dimethyl-1H-pyrrole-2-carhoxaldehyde (5.12 g, 41.6 mmol) and piperidine (410 μL, 4.16 mmol) in 200 mL of EtOH was heated at reflux for 8 h. The reaction mixture was cooled to room temperature and filtered to give the title compound (4.50 g, 40%) as a red/orange solid.
Quantity
6.98 g
Type
reactant
Reaction Step One
[Compound]
Name
3,5-dimethyl-1H-pyrrole-2-carhoxaldehyde
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>CCO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[CH:16][C:17]1[NH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
6.98 g
Type
reactant
Smiles
ClC=1C=C2CC(NC2=CC1)=O
Name
3,5-dimethyl-1H-pyrrole-2-carhoxaldehyde
Quantity
5.12 g
Type
reactant
Smiles
Name
Quantity
410 μL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=CC=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 442.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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